molecular formula C15H12F3N5OS2 B2449649 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 905780-82-7

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2449649
CAS No.: 905780-82-7
M. Wt: 399.41
InChI Key: SWOPCXJULWJCGO-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C15H12F3N5OS2 and its molecular weight is 399.41. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5OS2/c16-15(17,18)9-4-1-2-5-10(9)20-12(24)8-26-14-22-21-13(23(14)19)11-6-3-7-25-11/h1-7H,8,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOPCXJULWJCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

Compounds with similar structures have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. These effects suggest that the compound may induce changes at the molecular and cellular levels that result in altered cell proliferation, inflammation, microbial growth, or blood pressure regulation.

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. The inclusion of a thiophenyl group and a trifluoromethyl-substituted phenyl moiety enhances its pharmacological potential. This article explores its biological activity, including antimicrobial, antifungal, anticancer properties, and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H12F3N5OS, with a molecular weight of approximately 327.43 g/mol. Its structure features a triazole ring fused with a thiophene ring and an acetamide group. The presence of sulfur and nitrogen atoms contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H12F3N5OS
Molecular Weight327.43 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antimicrobial properties. The specific compound under consideration has shown promising activity against various pathogens:

  • Antibacterial : Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that this compound may inhibit bacterial growth through interference with cell wall synthesis or protein synthesis pathways .
  • Antifungal : The antifungal properties are linked to the ability of triazoles to inhibit ergosterol biosynthesis in fungal cell membranes. Preliminary studies suggest that this compound may possess similar antifungal activity .

Anticancer Activity

The anticancer potential of triazole derivatives has garnered attention due to their ability to modulate various cellular pathways involved in tumor growth. This compound may act on cancer cells by:

  • Inhibiting Enzyme Activity : Triazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation . Specific studies on related compounds indicate potential mechanisms involving apoptosis induction and cell cycle arrest.
  • Targeting Specific Pathways : There is emerging evidence that triazole derivatives can target signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival .

The biological activities of This compound can be attributed to several mechanisms:

  • Electrophilic Substitution Reactions : The nitrogen atoms in the triazole ring can engage in electrophilic substitution reactions, enhancing interactions with biological targets.
  • Nucleophilic Reactions : The sulfanyl group allows for nucleophilic attack on electrophilic centers in biomolecules, potentially leading to the modification of proteins or nucleic acids .

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Stress-Protective Effects : A study on sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetate demonstrated protective effects against stress-induced behavioral changes in animal models. This suggests potential neuroprotective applications for compounds related to our target molecule .
  • Inhibition of Drug-resistant Bacteria : Research has shown that triazole derivatives exhibit higher potency against drug-resistant strains compared to traditional antibiotics like vancomycin . This highlights the therapeutic potential of such compounds in treating resistant infections.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown significant activity against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit the growth of tumor cells in vitro, demonstrating promising results in reducing cell viability in models such as SNB-19 and OVCAR-8 with growth inhibition percentages exceeding 85% .

Antimicrobial Properties

The compound exhibits notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structural features of the compound contribute to its effectiveness, with specific substitutions enhancing its antimicrobial potency .

Antioxidant Effects

Research indicates that derivatives of this compound can act as antioxidants, scavenging free radicals and potentially mitigating oxidative stress in biological systems. This property is particularly relevant for developing therapeutic agents aimed at diseases associated with oxidative damage .

Fungicidal Activity

Triazole compounds are well-known for their fungicidal properties. The compound under discussion has been investigated for its efficacy against various fungal pathogens affecting crops. Its mechanism typically involves inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Plant Growth Regulation

There is emerging evidence that triazole derivatives can act as plant growth regulators. They may influence plant hormone levels and promote stress resistance, leading to improved crop yields under adverse conditions .

Synthesis of Functional Materials

The unique chemical structure of the compound allows it to be utilized in the synthesis of functional materials. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Such materials have potential applications in coatings and packaging .

Case Studies

StudyApplicationFindings
Abdel-Wahab et al., 2023AnticancerSignificant growth inhibition in SNB-19 (86.61%) and OVCAR-8 (85.26%) cell lines .
Research on Sodium DerivativeStress ProtectionDemonstrated protective effects on physiological parameters in stressed rats compared to control .
Antioxidant StudiesAntioxidant ActivityExhibited significant radical scavenging activity compared to ascorbic acid .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution. A general approach involves reacting 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in the presence of a base (e.g., aqueous KOH) under reflux conditions. Purification is achieved through recrystallization from ethanol .
  • Key Considerations : Ensure stoichiometric control to avoid side products (e.g., disulfide formation). Monitor reaction progress via TLC or HPLC.

Q. How is the structural integrity of this compound validated after synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, and 19F NMR) to confirm substituent positions and purity.
  • Mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if single crystals are obtainable) to resolve the 3D structure, as demonstrated for analogous triazole derivatives .
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations).

Q. What preliminary biological screening methods are used to assess its anti-exudative activity?

  • Methodology :

  • In vivo models : Administer the compound (e.g., 10 mg/kg dose) in rodent models of inflammation, comparing efficacy to reference drugs like diclofenac sodium. Measure exudate volume and leukocyte migration .
  • In vitro assays : Test cyclooxygenase (COX-1/COX-2) inhibition to evaluate anti-inflammatory potential.

Advanced Research Questions

Q. How can HPLC-DAD be optimized for quantifying this compound in pharmacokinetic studies?

  • Methodology :

  • Column selection : Use a C18 reversed-phase column with a mobile phase of acetonitrile/water (containing 0.1% formic acid) for optimal resolution.
  • Detection : Set DAD to monitor at λ = 254 nm (triazole absorption maxima).
  • Validation : Follow ICH guidelines for linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (>95%) .
    • Application : This method is critical for assessing bioavailability and metabolic stability.

Q. How to design structure-activity relationship (SAR) studies for triazole-acetamide derivatives?

  • Strategy :

  • Variation of substituents : Synthesize analogs with modified thiophene, trifluoromethyl, or acetamide groups.
  • Biological testing : Compare anti-exudative, antimicrobial, or anticancer activity across derivatives.
  • Computational modeling : Perform molecular docking to predict interactions with targets like COX-2 or bacterial enzymes .
    • Example : highlights that substituting the furan group with thiophene enhances anti-inflammatory activity, suggesting electronic effects influence potency.

Q. How to resolve contradictions in biological activity data across studies?

  • Approach :

  • Standardize assays : Ensure consistent model systems (e.g., same animal strain, cell line, or enzyme batch).
  • Control groups : Include reference compounds (e.g., diclofenac) to benchmark activity .
  • Meta-analysis : Statistically evaluate data variability using tools like ANOVA or Bayesian modeling.
    • Case Study : Discrepancies in IC50 values for COX inhibition may arise from differences in enzyme sources (recombinant vs. native). Validate using orthogonal assays (e.g., ELISA for prostaglandin E2).

Notes

  • Structural analogs (e.g., furan vs. thiophene derivatives) provide insights into SAR but require direct experimental validation for the target compound.
  • Contradictions in biological data often stem from methodological variability; rigorous standardization is essential.

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